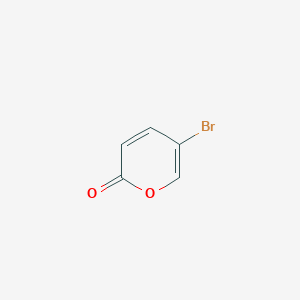

5-溴-2H-吡喃-2-酮

描述

5-Bromo-2H-pyran-2-one is a compound that has been synthesized and studied for various chemical properties and reactions. It serves as an important intermediate in organic synthesis.

Synthesis Analysis

- The synthesis of derivatives of 5-bromo-2H-pyran-2-one involves Pd(0)-catalyzed coupling reactions, which are applicable to a range of substrates including enol triflates (Liu & Meinwald, 1996).

- Another method involves the Pd-catalyzed heteroarylation, using 2-indolylstannanes or 2-indolylzinc halides to be coupled with 5-bromopyridin-2-ones or 5-bromopyran-2-one (Danieli et al., 1998).

Molecular Structure Analysis

- The molecular structure of derivatives like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones has been determined by spectroscopic methods and X-ray crystallographic studies (Jindal et al., 2014).

Chemical Reactions and Properties

- 5-Bromo-2H-pyran-2-ones undergo various chemical reactions including oxidative transformations under NHC catalyst to produce 2H-pyran-2-ones or chiral dihydropyranones (Wang et al., 2013).

Physical Properties Analysis

- The physical properties of related compounds like pyrazol-5(4H)-ones, which can be synthesized using a one-pot sequential Michael addition/dearomative bromination reaction, have been studied. These compounds show high yields and excellent diastereoselectivities (Wang et al., 2013).

Chemical Properties Analysis

- The chemical properties of 5-bromo-2H-pyran-2-one derivatives can be explored through various synthesis methods and subsequent reactions. For instance, the synthesis of pyrazolo[1,5-c]quinazoline derivatives involves a copper-catalyzed tandem reaction, showcasing the chemical versatility of the compound (Guo et al., 2013).

科学研究应用

有机合成:

- 它用于合成3-溴-2-乙氧基-3,4-二氢-2H-吡喃-6-碳腈,进一步转化为2-乙氧基-2H-吡喃 (Zhuo, Wyler, & Schenk, 1995)。

- 它有助于合成新的2-取代-4-(5-溴-4-羟基-6-甲基-2H-吡喃-2-酮-3-基)噻唑 (Prakash et al., 2007)。

维生素D衍生物的全合成:

- 它是这个合成过程中的关键化合物 (Kotretsou & Georgiadis, 2000)。

癌症研究:

- 一种衍生物,5-溴-3-(3-羟基丙-1-炔基)-2H-吡喃-2-酮,通过线粒体依赖的信号通路在T24人类膀胱癌细胞中诱导凋亡 (Yu, Dou, & Jia, 2016)。

生物医学应用:

- 涉及5-溴-2H-吡喃-2-酮的合成化合物显示出调节炎症性疾病的潜力 (Ryzhkova, Ryzhkov, & Elinson, 2020)。

光化学和细胞毒理学:

- 其衍生物,如2H-萘[1,2-b]吡喃和光二聚物,在这些领域有潜在应用 (Ota et al., 2015)。

Diels-Alder环加成:

- 它作为这些反应的两性二烯烃 (Posner, Afarinkia, & Dai, 2003)。

环加成反应:

- 它经历反应形成各种化学结构,展示其多功能性 (Ruzziconi, Naruse, & Schlosser, 1991)。

生物活性分子:

- 该化合物有助于创建具有生物活性的对映富集的多取代吡唑啉-5-酮衍生物 (Wang et al., 2013)。

化酶合成:

- 它有助于制备(6R)-5,6-二氢-2H-吡喃-2-酮,这是许多生物活性内酯中发现的结构基元 (Carrera, Brovetto, & Seoane, 2013)。

高取代CF3-二氢吡喃:

- 这些化合物,源自5-溴-2H-吡喃-2-酮,用作化学合成中的多功能构建块 (Donslund et al., 2015)。

未来方向

The future directions of research on 5-bromo-2H-pyran-2-one could include further studies on its synthesis, chemical reactions, and potential applications. For instance, a study showed that a new 2-pyrone derivative synergistically enhances radiation sensitivity in human cervical cancer cells, suggesting potential applications in cancer treatment .

Relevant Papers Several papers have been published on the synthesis and properties of 2H-pyran-2-ones, including 5-bromo-2H-pyran-2-one . These papers provide valuable insights into the synthesis, reactions, and potential applications of these compounds.

属性

IUPAC Name |

5-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVYSCRNVBXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455353 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2H-pyran-2-one | |

CAS RN |

19978-33-7 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)